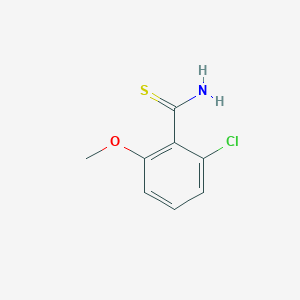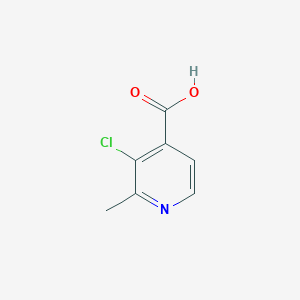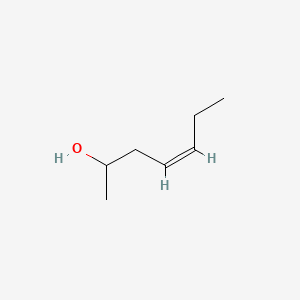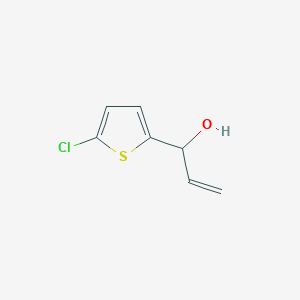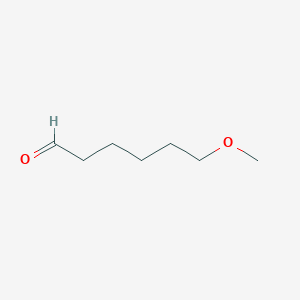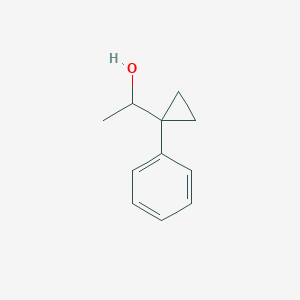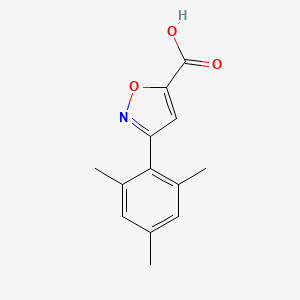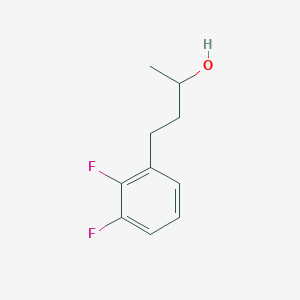
4-(2,3-Difluorophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Difluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 4-(2,3-Difluorophenyl)butan-2-one.
Reduction: The major product is 4-(2,3-Difluorophenyl)butane.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(2,3-Difluorophenyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Difluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Voriconazole: A triazole antifungal medication with a similar fluorinated phenyl structure.
Fluconazole: Another antifungal agent with a related chemical structure.
Uniqueness
4-(2,3-Difluorophenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12F2O |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
4-(2,3-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3 |
Clave InChI |
LGMHVBJIPCHKDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=C(C(=CC=C1)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


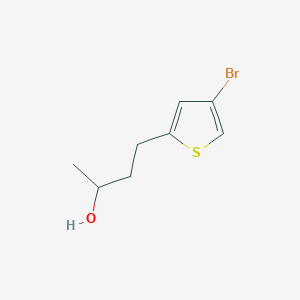
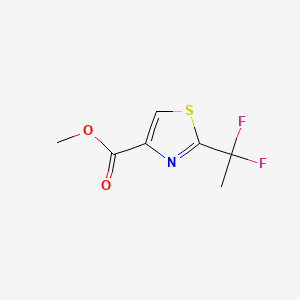
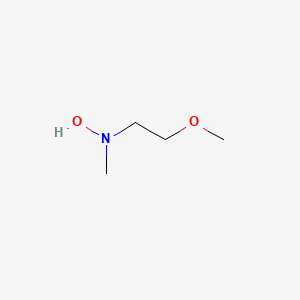
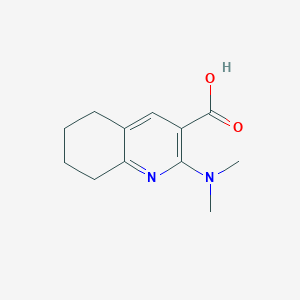
![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)

